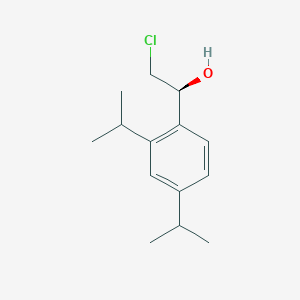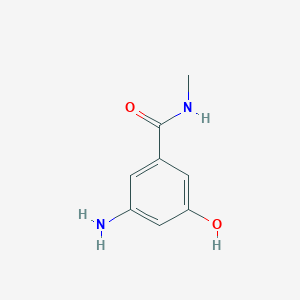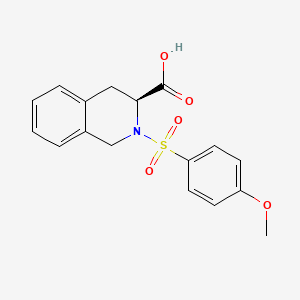
2-(Methoxymethyl)-4-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-4-methylpentan-1-ol is an organic compound with the molecular formula C8H18O2 It is a derivative of pentanol, featuring a methoxymethyl group attached to the second carbon and a methyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-methylpentan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of methoxymethyl bromide as the alkylating agent. This reaction also requires a base, such as potassium carbonate, and is typically carried out in an aprotic solvent like dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines can be used to replace the methoxymethyl group. These reactions are often facilitated by the presence of a base.
Major Products Formed
Oxidation: 2-(Methoxymethyl)-4-methylpentanal or 2-(Methoxymethyl)-4-methylpentanoic acid.
Reduction: 2-(Methoxymethyl)-4-methylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of metabolic pathways involving alcohols and ethers.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-4-methylpentan-1-ol depends on its specific application. In chemical reactions, the methoxymethyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-pentan-1-ol: Lacks the methyl group at the fourth carbon, resulting in different chemical properties and reactivity.
4-Methylpentan-1-ol: Lacks the methoxymethyl group, leading to different applications and reactivity.
2-Methoxymethyl-4-methylpentane: Lacks the hydroxyl group, affecting its solubility and chemical behavior.
Uniqueness
2-(Methoxymethyl)-4-methylpentan-1-ol is unique due to the presence of both the methoxymethyl and methyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C8H18O2 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-(methoxymethyl)-4-methylpentan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-7(2)4-8(5-9)6-10-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
BLKUSFXHGZHNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13161980.png)
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one](/img/structure/B13161983.png)




![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B13162017.png)

![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)



